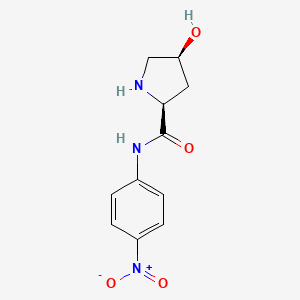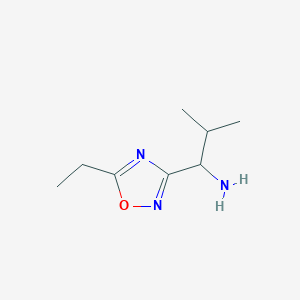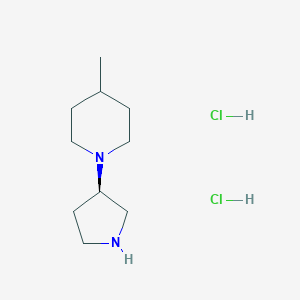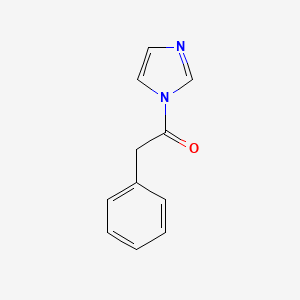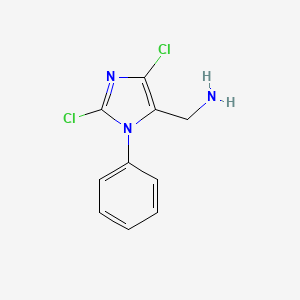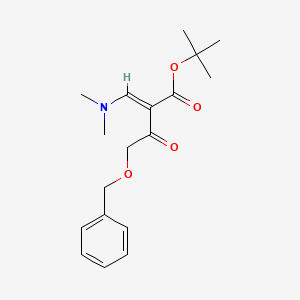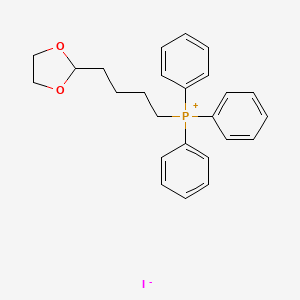
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a tetrahydrofuran precursor.
Coupling Reaction: The purine base is coupled with the tetrahydrofuran ring through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its interactions with enzymes or nucleic acids, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol could be investigated for its antiviral or anticancer properties, given its structural similarity to nucleoside analogs.
Industry
In industrial applications, the compound may be used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with molecular targets. For example, if it acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA or RNA and causing chain termination.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Ganciclovir: Another antiviral nucleoside analog.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific bromine substitutions and the presence of both a purine base and a tetrahydrofuran ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12Br2N6O3 |
|---|---|
Peso molecular |
424.05 g/mol |
Nombre IUPAC |
(2R,3R,5R)-4,4-dibromo-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12Br2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8-/m1/s1 |
Clave InChI |
JDVMQYXXSATBRQ-TWOGKDBTSA-N |
SMILES isomérico |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@@H]([C@H](O3)CO)O)(Br)Br)N)N |
SMILES canónico |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(Br)Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
